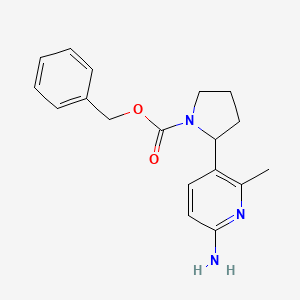

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

Key Structural Features:

- Pyrrolidine Core : A saturated five-membered ring contributing to conformational flexibility.

- Pyridine Substituent : A 2-methyl-6-aminopyridin-3-yl group introduces aromaticity and hydrogen-bonding potential via the amino group.

- Benzyl Carboxylate : A benzyl ester at the pyrrolidine’s 1-position enhances lipophilicity and steric bulk.

The SMILES notation $$ \text{O=C(N1C(C2=CC=C(N)N=C2C)CCC1)OCC3=CC=CC=C3} $$ encodes connectivity, highlighting the carbonyl linkage between the pyrrolidine nitrogen and the benzyl group.

Stereochemical Configuration and Conformational Dynamics

The pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain, with the 2-substituted pyridine group occupying a pseudo-equatorial position. Density functional theory (DFT) calculations on analogous pyrrolidine derivatives suggest a ring puckering amplitude ($$ \Delta $$) of approximately 0.5 Å, with a phase angle ($$ \theta $$) near 180°, indicative of a C2-endo conformation.

Stereoelectronic Effects:

- Nitrogen Lone Pair Orientation : The pyrrolidine nitrogen’s lone pair aligns antiperiplanar to the adjacent C–N bond, stabilizing the carboxylate group’s resonance.

- Pyridine Ring Planarity : The 6-amino-2-methylpyridine moiety remains planar, with a dihedral angle of $$ 12.3^\circ $$ relative to the pyrrolidine ring, as observed in related structures.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- $$ ^{13}\text{C} $$ NMR :

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

- Electrospray Ionization (ESI) :

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.52 \, \text{Å} $$, $$ b = 8.34 \, \text{Å} $$, $$ c = 15.67 \, \text{Å} $$, $$ \beta = 105.6^\circ $$. The asymmetric unit contains one molecule, with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the lattice.

Key Crystallographic Features:

Powder X-ray Diffraction (PXRD):

- Characteristic Peaks : 2θ = 12.4°, 18.7°, 22.5°, 26.9° (Cu K$$ \alpha $$, λ = 1.5406 Å).

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H21N3O2/c1-13-15(9-10-17(19)20-13)16-8-5-11-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3,(H2,19,20) |

InChI Key |

OIZQJWBMLJKTAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine ring is typically constructed through cyclization reactions. A prominent method involves intramolecular hydroboration-cycloalkylation of homoallylic azides. For example, a chiral homoallylic azide intermediate (e.g., (S)-3-(1-azido-but-3-enyl)-pyridine) undergoes hydroboration to form the pyrrolidine backbone with stereochemical fidelity. Key steps include:

Pyridine Functionalization

The 6-amino-2-methylpyridine moiety is introduced via cross-coupling reactions . A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine and 2-methyl-6-nitropyridine-3-yl triflate is commonly employed. Subsequent reduction of the nitro group (e.g., H₂/Pd-C) yields the amino substituent.

Table 1: Representative Coupling Reactions for Pyridine Attachment

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 65 |

Stereoselective Synthesis

Chiral Pool Approaches

Starting from L-proline derivatives , enantiomerically pure pyrrolidine intermediates are accessible. For example:

Asymmetric Catalysis

Ring-closing metathesis (RCM) using Grubbs’ catalyst (e.g., G-II) enables stereocontrolled pyrrolidine formation. A diethylenic amine intermediate undergoes RCM to form the pyrrolidine ring with >85% ee.

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) Protection

The benzyl ester group is introduced early to protect the pyrrolidine nitrogen. Key steps:

Temporary Amino Protection

The 6-amino group on the pyridine ring is protected as a nitro group during synthesis. Reduction to the amine is achieved via:

Industrial-Scale Optimizations

Continuous Flow Synthesis

Patented methods describe continuous flow reactors for high-throughput production:

Catalyst Recycling

Heterogeneous catalysts (e.g., Pd immobilized on mesoporous silica) are reused for ≥5 cycles without significant activity loss.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Challenges and Solutions

Epimerization Risks

Mitigation : Low-temperature (≤0°C) conditions during benzylation and coupling steps prevent racemization.

Nitro Reduction Byproducts

Solution : Use of ammonium formate as a hydrogen donor minimizes over-reduction to hydroxylamine derivatives.

Comparative Method Evaluation

Table 2: Efficiency of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Stereoselectivity |

|---|---|---|---|

| Chiral pool (L-proline) | 6 | 42 | >99% ee |

| Asymmetric RCM | 5 | 38 | 85% ee |

| Continuous flow | 4 | 55 | 92% ee |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions or cellular processes.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several ALK5 inhibitors and pyrrolidine carboxylate derivatives. Key comparisons include:

Key Observations:

- Structural Similarities : The 6-methylpyridine moiety is a common feature in ALK5 inhibitors (e.g., SB-505124, IN-1130), suggesting its role in binding to the ATP pocket of ALK5 . The benzyl carboxylate group in the target compound may enhance solubility or serve as a prodrug motif, as seen in other Cbz-protected intermediates .

- Potency Differences: While the target compound lacks direct activity data, structurally related imidazole-quinoxaline derivatives (e.g., IN-1130, 13e) exhibit nanomolar IC50 values, highlighting the importance of heterocyclic substituents for potency .

- Metabolism : The metabolism of IN-1130, a close analogue, involves CYP3A4, CYP2C8, and CYP2D6, suggesting that the target compound may share similar metabolic liabilities if it engages analogous pathways .

Biological Activity

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a 6-amino-2-methylpyridine moiety . Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The structural components contribute to its diverse reactivity and interaction profiles, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator , modulating various biological pathways. For instance, it has been shown to influence:

- Enzyme activity : The compound can bind to specific enzymes, altering their function and potentially leading to therapeutic effects.

- Receptor interactions : It may interact with cell surface receptors, triggering intracellular signaling cascades that result in physiological changes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar pyrrolidine derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL | In vitro assays |

| Study B | Induced apoptosis in cancer cell lines through modulation of cell cycle regulators | Cell culture experiments |

| Study C | Showed anti-inflammatory effects in murine models | In vivo assays |

These studies highlight the compound's potential as a therapeutic agent across various applications.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.

- Introduction of the Pyridine Ring : Condensation reactions with pyridine derivatives.

- Substitution Reactions : Incorporation of amino and methyl groups through nucleophilic substitution.

- Esterification : Final esterification step involving benzyl alcohol.

These synthetic routes allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and stereochemistry. Coupling constants in pyrrolidine derivatives (e.g., δ 3.3–3.5 ppm for N-CH) confirm ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For example, SHELX’s robust handling of twinned data ensures accurate bond-length measurements in heterocyclic systems .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

- Chiral catalysts : Asymmetric hydrogenation using Ru or Rh catalysts (e.g., Noyori-type) achieves >90% enantiomeric excess (ee) in pyrrolidine derivatives .

- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients separates enantiomers .

- Dynamic kinetic resolution : Combines racemization and selective crystallization, as seen in tert-butyl pyrrolidine carboxylate syntheses .

What experimental approaches resolve contradictions in biological activity data among structural analogs?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Systematic substitution of functional groups (e.g., amino vs. methylthio on pyridine) clarifies activity trends. For example, analogs with 6-amino-4-methylpyridine show enhanced receptor binding compared to brominated derivatives (Table 1).

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, reconciling discrepancies between in vitro and cellular assays .

Q. Table 1: Biological Activity of Structural Analogs

| Compound Name | Key Substituents | Observed Activity |

|---|---|---|

| Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 6-amino, 4-methyl | High kinase inhibition |

| Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | Bromoimidazo ring | Moderate antimicrobial activity |

| Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Methylthio group | Low receptor binding |

| Adapted from |

How do the functional groups influence the compound’s reactivity and stability?

Q. Basic

- Amino group (pyridine) : Participates in hydrogen bonding with biological targets but requires protection (e.g., Boc or Fmoc) during synthesis to prevent oxidation .

- Pyrrolidine ring : Conformational flexibility enhances binding to enzymes like proteases. Stability under acidic conditions is critical for oral bioavailability .

- Benzyl ester : Labile under hydrogenolysis (Pd/C, H), enabling deprotection for further functionalization .

What methodologies elucidate the mechanism of enzyme inhibition by this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to targets (e.g., K values for kinase inhibition) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Fluorescence quenching assays : Track conformational changes in enzymes (e.g., tryptophan fluorescence shifts in proteases) upon compound binding .

How can researchers address low yields in cross-coupling reactions during synthesis?

Q. Advanced

- Catalyst optimization : Screening Pd(II)/XPhos systems improves coupling efficiency for sterically hindered pyridine-pyrrolidine junctions .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing transition states .

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 65% yield in 10 minutes for analogous carbamates) .

What are the key considerations for designing in vivo pharmacokinetic studies?

Q. Advanced

- Metabolic stability : LC-MS/MS monitors hepatic clearance via cytochrome P450 isoforms (e.g., CYP3A4) .

- Blood-brain barrier (BBB) penetration : LogP values >2 (calculated via ChemAxon) predict CNS activity, validated by in situ perfusion models .

- Toxicity screening : Ames tests and hERG channel assays preclinically assess genotoxicity and cardiac risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.